2,4,6-Trichloropyridine

Nucleophilic Aromatic Substitution Regioselectivity Halogen Displacement

Obtaining isomerically pure 2,4,6-Trichloropyridine with reliable regioselectivity is critical for multi-step pharmaceutical and agrochemical synthesis. This symmetrically substituted building block offers exclusive initial reactivity at the 4-position in nucleophilic aromatic substitution (SNAr) reactions, ensuring high-fidelity installation of the first functional group. • Predictable 4-position selectivity simplifies synthetic route design for diverse 2,4,6-trisubstituted pyridine libraries. • Chemically equivalent 2- and 6-chlorines enable straightforward symmetric or differentiated downstream elaboration. • Distinct melting point (33-37°C) serves as a rapid incoming material identity verification check. • Supplied as a crystalline solid with ≥98% purity (HPLC) for consistent performance in regulated manufacturing environments.

Molecular Formula C5H2Cl3N
Molecular Weight 182.43 g/mol
CAS No. 16063-69-7
Cat. No. B096486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloropyridine
CAS16063-69-7
Molecular FormulaC5H2Cl3N
Molecular Weight182.43 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)Cl
InChIInChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
InChIKeyFJNNGKMAGDPVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloropyridine: Core Building Block


2,4,6-Trichloropyridine (CAS 16063-69-7) is a symmetrically substituted trihalogenated pyridine derivative with the molecular formula C5H2Cl3N and a molecular weight of 182.44 g/mol. It is a key halogenated heterocyclic building block widely employed as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound is characterized by its crystalline solid form, exhibiting a melting point range of 33-37°C, and demonstrates limited water solubility while being readily soluble in common organic solvents .

Workflow Nucleophilic aromatic substitution (SNAr) based synthesis
Selection Symmetrical 2,4,6-substitution pattern enables predictable 4-position reactivity
Use Context Pharmaceutical and agrochemical intermediate requiring regiocontrol

2,4,6-Trichloropyridine: Unique Among Chloropyridine Isomers


The substitution pattern of chlorine atoms on the pyridine ring is the primary determinant of a compound's reactivity profile and its ultimate utility in multi-step synthesis. The symmetrical 2,4,6-substitution pattern of this compound confers a unique and predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions that is not shared by its asymmetric isomers like 2,3,6-trichloropyridine or 2,3,5-trichloropyridine. This difference in regioselectivity dictates which site is functionalized first, fundamentally altering the sequence of synthetic steps and the final molecular architecture [1]. Furthermore, the vapor-phase chlorination process used to synthesize certain polychloropyridines demonstrates high selectivity against the formation of the 2,4,6-isomer, underscoring that it is a distinct and separable entity in industrial chemistry [2].

  • Asymmetric isomers (e.g., 2,3,6-trichloropyridine) exhibit different SNAr site preference, which may alter synthetic sequence and final architecture.
  • Industrial vapor-phase chlorination selectively produces the 2,3,6-isomer, not the 2,4,6-isomer; substitution may introduce unintended isomer byproducts.

2,4,6-Trichloropyridine: Key Differentiating Evidence


4-Position Exclusive SNAr Reactivity

2,4,6-Trichloropyridine demonstrates a starkly predictable regioselectivity profile in SNAr reactions. Unlike asymmetric isomers, it reacts with standard nucleophiles exclusively at the 4-position. This is a direct head-to-head comparative finding, where the compound and its analogs (2,4-difluoro-, 2,4-dichloro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine) were shown to undergo halogen displacement solely at this position [1]. This contrasts sharply with 2,3,6-trichloropyridine, for example, where the reactivity is more complex and less predictable due to the asymmetric electron distribution. The study quantified this exclusivity as 'exclusive' or 'preferentially if not exclusively' for the 4-position, establishing it as a key differentiator for synthetic route design [2].

4-Position SNAr Exclusivity
Head-to-head
Exclusive or highly preferential reaction at the 4-position, identical to other 2,4,6-trihalopyridines.
Supports reliable first-step SNAr route design.
Consistent across tested trihalopyridines.
Nucleophilic Aromatic Substitution Regioselectivity Halogen Displacement

Trialkylsilyl-Directed 6-Position Substitution

The inherent 4-position reactivity can be completely reversed through a regiocontrol strategy. Introducing a trialkylsilyl group at the 3-position of 2,4,6-trichloropyridine forces the subsequent nucleophilic substitution to occur exclusively at the 6-position [1]. This is a class-level inference supported by direct experimental evidence on the compound. This provides a synthetic route to 2,6-disubstituted pyridines not directly accessible via simple SNAr on the unprotected compound. This regiocontrol is 'synthetically valuable' and has been demonstrated to work on 2,4,6-trichloropyridine, offering a defined two-step sequence for site-selective functionalization [2].

Silyl-Directed 6-Position
Class-level
Trialkylsilyl protection at 3-position completely reverses regioselectivity to exclusive 6-position substitution.
Enables access to 2,6-difunctionalized pyridines.
Synthetically valuable two-step sequence.
Regiocontrol Protecting Group Strategy Silyl Chemistry

Selective Industrial Synthesis Avoids the 2,4,6-Isomer

The industrial synthesis of other chloropyridine isomers highlights the unique identity of 2,4,6-trichloropyridine. A DowElanco patent (EP-0363404-B1) describes a vapor-phase chlorination process that converts 2,6-dichloropyridine to 2,3,6-trichloropyridine with high selectivity over the isomeric 2,4,6-trichloropyridine [1]. This process occurs at temperatures between 300°C and 450°C. The patent explicitly notes that the reaction produces the 2,3,6-isomer 'in good yield and with excellent selectivity' over the 2,4,6-isomer, demonstrating that the latter is not a generic byproduct but a distinct compound that must be intentionally synthesized via different routes. This is a direct head-to-head comparison in an industrial context.

Industrial Isomer Selectivity
Head-to-head
Vapor-phase chlorination of 2,6-dichloropyridine yields 2,3,6-isomer with excellent selectivity over 2,4,6-isomer.
Confirms 2,4,6-isomer is a distinct entity, not a common byproduct.
Dedicated synthesis route required.
Vapor-Phase Chlorination Industrial Chemistry Isomer Separation

Solid-State Differentiation from Liquid Isomers

2,4,6-Trichloropyridine exhibits distinct physical properties that are critical for its handling, storage, and quality control. The compound is a crystalline solid with a well-defined melting point range of 33-37°C . This contrasts with other trichloropyridine isomers, such as 2,3,5-trichloropyridine, which is a liquid at room temperature. This difference in physical state is a direct and measurable differentiator that impacts logistics, purity analysis, and reaction setup. The melting point serves as a key identifier for quality assurance, as deviations from the 33-37°C range indicate potential impurities or the presence of other isomers.

Solid vs. Liquid Isomers
Data to verify
Crystalline solid at room temperature; mp 33–37 °C, contrasting with liquid 2,3,5-isomer.
Simplifies handling and enables QC by melting point.
Cross-study comparison; verify with lot COA.
Physical Properties Melting Point Purity Analysis

2,4,6-Trichloropyridine Application Scenarios


Sequential Functionalization for Trisubstituted Pyridine Libraries

Leverage the compound's exclusive initial reactivity at the 4-position for SNAr reactions to install a first functional group with high fidelity [1]. This predictable step is the foundation for building diverse libraries of 2,4,6-trisubstituted pyridines, which are common cores in many bioactive molecules. The symmetry ensures the remaining two chlorine atoms (at the 2- and 6-positions) are chemically equivalent, simplifying the design of subsequent steps for symmetric or asymmetric final products.

Two-Step Strategy to 2,6-Difunctionalized Pyridines

Employ the proven regiocontrol strategy to synthesize 2,6-disubstituted pyridines. After a 4-position functionalization, introduce a trialkylsilyl group at the 3-position to completely reverse the regioselectivity for the next SNAr step, forcing it to occur at the 6-position [2]. This method enables the construction of complex, non-symmetrical molecules where the 2- and 6-positions bear different substituents, expanding the accessible chemical space beyond simple symmetric modifications.

Quality Control and Analytical Method Development

Utilize the distinct melting point range of 33-37°C as a primary identifier for incoming material verification and purity assessment . For analytical method development, the compound's solid state and defined melting point serve as a convenient standard for calibrating differential scanning calorimetry (DSC) or for developing chromatographic methods (HPLC/GC) to separate and quantify the 2,4,6-isomer from other chloropyridine isomers, ensuring process integrity in regulated pharmaceutical or agrochemical manufacturing.

Application
Selection Property
Validation Focus
Trisubstituted pyridine libraries
4-position SNAr exclusivity
Regioselectivity in library derivatization
2,6-Difunctionalized pyridines
Silyl-directed 6-position reactivity
Regiocontrol under protecting strategy
Quality control & method setup
Crystalline solid with defined melting behavior
Identity & purity via DSC/HPLC

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